molecular formula C10H13F2NO B1517484 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol CAS No. 1096296-04-6

3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol

Cat. No.: B1517484
CAS No.: 1096296-04-6
M. Wt: 201.21 g/mol
InChI Key: IQMMHOQEGBMMTK-UHFFFAOYSA-N
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Description

3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a difluorophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the amination of halogenated intermediates. Common reaction conditions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol is studied for its potential biological activities. It may be used in the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has potential medicinal applications, including its use as a precursor for the synthesis of therapeutic agents. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence biological processes and chemical reactions.

Comparison with Similar Compounds

  • 3-Amino-2-[(2,5-difluorophenyl)propanoic acid

  • 2-Amino-3-(2,5-difluorophenyl)propanoic acid

Uniqueness: 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol is unique due to its specific structural features, which differentiate it from other similar compounds. Its combination of amino, difluorophenyl, and hydroxyl groups provides distinct chemical and biological properties.

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Properties

IUPAC Name

2-(aminomethyl)-3-(2,5-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMMHOQEGBMMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(CN)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
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Reactant of Route 6
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